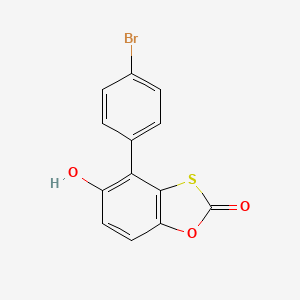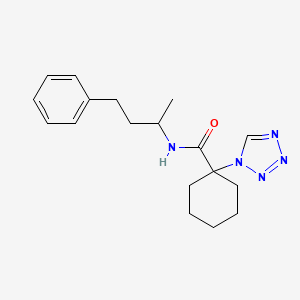![molecular formula C23H22O8 B11128061 dimethyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate](/img/structure/B11128061.png)
dimethyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate is a complex organic compound with a molecular formula of C27H24O11 and a molecular weight of 524.47 . This compound is part of the chromene family, which is known for its diverse biological activities and applications in various fields of science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate typically involves multi-step organic reactions. One common method involves the reaction of 4-oxo-2-phenyl-4H-chromene-5,7-diol with dimethyl malonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Dimethyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of dimethyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chromene moiety is known to interact with various biological pathways, influencing processes such as inflammation and oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)dioxy]diacetate
- 5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
Uniqueness
Dimethyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate is unique due to its specific structural features, including the chromene core and the ester groups. These structural elements contribute to its distinct chemical reactivity and biological activities .
Propiedades
Fórmula molecular |
C23H22O8 |
|---|---|
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
methyl 2-[5-(1-methoxy-1-oxopropan-2-yl)oxy-4-oxo-2-phenylchromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C23H22O8/c1-13(22(25)27-3)29-16-10-19(30-14(2)23(26)28-4)21-17(24)12-18(31-20(21)11-16)15-8-6-5-7-9-15/h5-14H,1-4H3 |
Clave InChI |
NASAJDYEYOWSPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)OC1=CC2=C(C(=C1)OC(C)C(=O)OC)C(=O)C=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11127983.png)


![(2E)-2-(phenylsulfonyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11127999.png)
![7-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11128004.png)
![7-Bromo-1-(3-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128009.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-3-carboxamide](/img/structure/B11128011.png)
![N-(2-ethoxyphenyl)-2-{1-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11128013.png)
![5-(azepan-1-yl)-2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11128023.png)
![N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B11128026.png)

![N-(2-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide](/img/structure/B11128033.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128034.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11128037.png)
